molecular formula C12H15NO2 B14033595 (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid

Cat. No.: B14033595
M. Wt: 205.25 g/mol
InChI Key: HLSMYVYACAEQKC-HZGVNTEJSA-N
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Description

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a cyclopentane ring, which is further fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, followed by the construction of the cyclopentane and pyrrole rings. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopropane and pyrrole-containing compounds on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure might interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylic acid include other cyclopropane, cyclopentane, and pyrrole-containing compounds. Examples include:

  • Cyclopropane carboxylic acid
  • Cyclopentane carboxylic acid
  • Pyrrole-2-carboxylic acid

Uniqueness

What sets this compound apart is its fused ring structure, which combines elements of cyclopropane, cyclopentane, and pyrrole. This unique arrangement can result in distinct chemical and biological properties, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene-8-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-5-8-7(13-10(5)11(14)15)4-6-9(8)12(6,2)3/h6,9,13H,4H2,1-3H3,(H,14,15)/t6-,9-/m1/s1

InChI Key

HLSMYVYACAEQKC-HZGVNTEJSA-N

Isomeric SMILES

CC1=C(NC2=C1[C@H]3[C@@H](C2)C3(C)C)C(=O)O

Canonical SMILES

CC1=C(NC2=C1C3C(C2)C3(C)C)C(=O)O

Origin of Product

United States

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